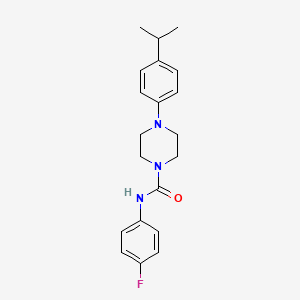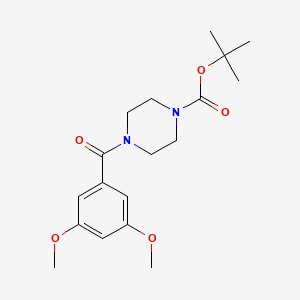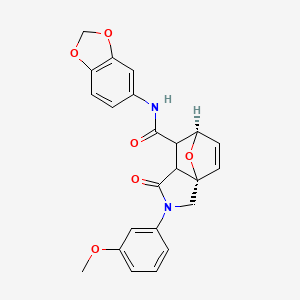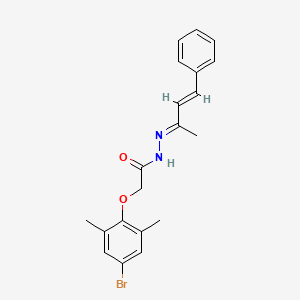![molecular formula C13H17IN2O3S B13372957 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features an acetyl group, an iodo-substituted methylphenyl group, and a sulfonyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative in high yields. Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The iodo group in the compound makes it a suitable candidate for nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s piperazine core is a common motif in many drugs, suggesting potential therapeutic applications. It may be investigated for its efficacy in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparación Con Compuestos Similares
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine: This compound features a chloro group instead of an iodo group, which may result in different reactivity and biological activity.
1-Acetyl-4-[(4-bromo-3-methylphenyl)sulfonyl]piperazine: The presence of a bromo group can also influence the compound’s properties and applications.
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine: The fluoro derivative may exhibit unique characteristics due to the electronegativity of the fluorine atom.
Propiedades
Fórmula molecular |
C13H17IN2O3S |
|---|---|
Peso molecular |
408.26 g/mol |
Nombre IUPAC |
1-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17IN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
BMQRGQOTADNVGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372890.png)
![7-(2-methoxyethyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13372892.png)
![6-Benzyl-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372909.png)
![3-(1-Benzofuran-2-yl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372919.png)

![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
![tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372923.png)
![tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate](/img/structure/B13372924.png)
![6-(4-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372927.png)
![4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)

![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372933.png)
